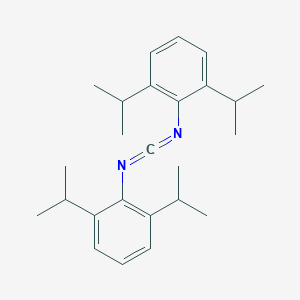
1-(1-Benzofuran-2-yl)propan-2-amine;hydrochloride
Overview
Description
“1-(1-Benzofuran-2-yl)propan-2-amine;hydrochloride” is a chemical compound with the molecular formula C11H13NO . It is also known by other names such as 2-APB . The average mass of this compound is 175.227 Da .
Molecular Structure Analysis
The molecular structure of “1-(1-Benzofuran-2-yl)propan-2-amine;hydrochloride” consists of a benzofuran ring attached to a propan-2-amine group . The InChI code for this compound is 1S/C11H13NO/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10/h2-5,7-8H,6,12H2,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 277.1±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.6±3.0 kJ/mol and a flash point of 121.4±20.4 °C .Scientific Research Applications
Synthesis and Chemical Properties
1-(1-Benzofuran-2-yl)propan-2-amine;hydrochloride and its derivatives have been extensively explored for various chemical properties and applications. For example, the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrates the compound's utility in creating antioxidants and antibacterials, showing promising activity against several bacterial species (Shankerrao et al., 2013). Furthermore, derivatives of 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one have been explored for their dielectric and thermal properties, indicating the material's potential in polymer science and materials engineering (Çelik & Coskun, 2018).
Biological and Pharmacological Activities
The diverse biological activities of 1-(1-Benzofuran-2-yl)propan-2-amine;hydrochloride derivatives have been a subject of research, particularly in the fields of pharmacology and toxicology. Studies on neurochemical profiles of novel psychoactive substances, including derivatives of 1-(1-Benzofuran-2-yl)propan-2-amine, have highlighted their potent inhibitory effects on monoamine uptake, suggesting significant implications for understanding the pharmacological properties of these compounds (Iversen et al., 2013). Additionally, in vitro toxicokinetics and analytical toxicology studies have provided crucial insights into the metabolism, plasma protein binding, and detectability of novel NBOMe derivatives, underscoring the importance of such research in clinical and forensic toxicology (Richter et al., 2019).
Antimicrobial and Antioxidant Applications
The antimicrobial and antioxidant applications of benzofuran derivatives have been explored, revealing the potential of these compounds in developing new therapeutic agents. For instance, the synthesis of benzofuran derivatives and their evaluation of antimicrobial activity have led to the identification of compounds with moderate activity against various pathogens, highlighting the therapeutic potential of such compounds (Kumar & Karvekar, 2010).
Analgesic Properties
Research on substituted 1-Benzofurans and 1-Benzothiophenes has demonstrated considerable analgesic activity, suggesting the potential of these compounds in pain management strategies (Rádl et al., 2000).
Anticancer Applications
The cytotoxic properties of neolignans from traditional Chinese medicine, involving benzofuran derivatives, have shown significant inhibitory effects on cancer cell growth, indicating the compounds' potential in cancer therapy (Ma et al., 2017).
Mechanism of Action
Target of Action
2-APB (hydrochloride), also known as 2-Apb hydrochloride or 1-(1-Benzofuran-2-yl)propan-2-amine;hydrochloride, primarily targets IP3 receptors and TRP channels . It inhibits both these receptors, although it activates TRPV1, TRPV2, & TRPV3 at higher concentrations . In addition, there is evidence that 2-APB acts directly to inhibit gap junctions made of connexin .
Mode of Action
2-APB interacts with its targets in a complex manner. It is used in research to manipulate the intracellular release of calcium ions (Ca2+) and modify TRP channel activity . The lack of specific effects makes it less than ideal under some circumstances . It is known to inhibit both IP3 receptors and TRP channels, although it activates TRPV1, TRPV2, & TRPV3 at higher concentrations .
Biochemical Pathways
2-APB plays a significant role in the regulation of intracellular Ca2+ signals. It inhibits or potentiates intracellular Ca2+ signals in different cell types, perhaps through different mechanisms . It is known to inhibit the release of phosphatidylserine-exposing extracellular vesicles from platelets .
Pharmacokinetics
It is known that 2-apb is a membrane-permeable compound , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
The molecular and cellular effects of 2-APB’s action are diverse. It has been shown to prevent hydrogen peroxide (H2O2)-induced cell death by inhibiting the increase in intracellular Ca2+ levels . In a mouse ischemia-reperfusion model, treatment with 2-APB led to a considerable reduction in the infarct size after ischemia-reperfusion, which was accompanied by the reduction in ROS levels and neutrophil infiltration .
Action Environment
The action, efficacy, and stability of 2-APB can be influenced by various environmental factors. For instance, the concentration of 2-APB can significantly affect its mode of action. At low concentrations, 2-APB can enhance store-operated calcium (SOC) release, while at higher concentrations, it induces a transient increase followed by complete inhibition .
properties
IUPAC Name |
1-(1-benzofuran-2-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCXMIMFDYSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469919 | |
| Record name | AGN-PC-00DAGO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-APB (hydrochloride) | |
CAS RN |
3710-48-3 | |
| Record name | 2-Apb hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-00DAGO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VQJ6ZW3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



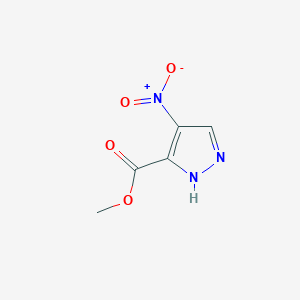
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
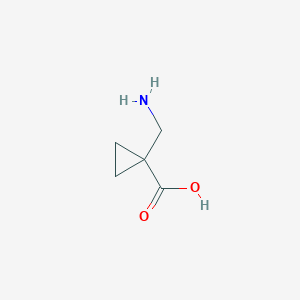

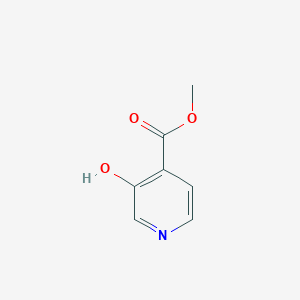


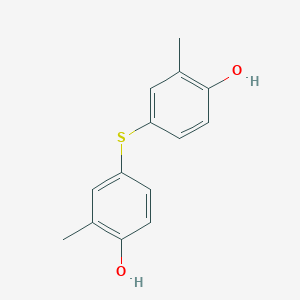

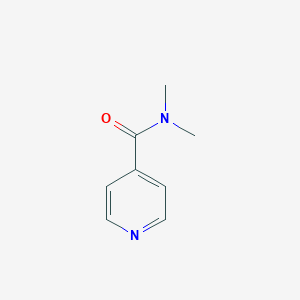
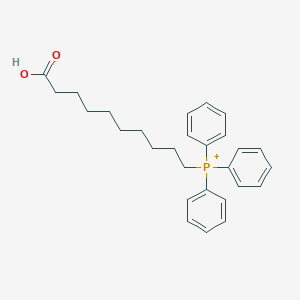
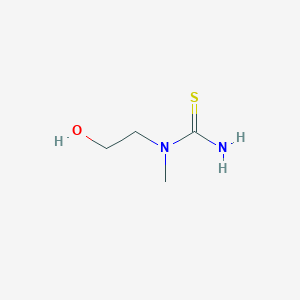
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
